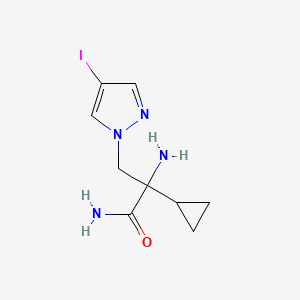

2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide

Beschreibung

2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a cyclopropylamine group and a 4-iodo-pyrazole moiety.

Eigenschaften

Molekularformel |

C9H13IN4O |

|---|---|

Molekulargewicht |

320.13 g/mol |

IUPAC-Name |

2-amino-2-cyclopropyl-3-(4-iodopyrazol-1-yl)propanamide |

InChI |

InChI=1S/C9H13IN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |

InChI-Schlüssel |

VGQJGQMBRGETME-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(CN2C=C(C=N2)I)(C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Industrial and Optimization Considerations

Industrial scale synthesis would optimize each step to maximize yield and purity while minimizing cost and environmental impact. Strategies include:

- Use of high-throughput screening to identify optimal catalysts and reaction parameters.

- Implementation of continuous flow chemistry to improve scalability and reproducibility.

- Careful solvent selection and reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction times and conversions.

Reaction Conditions and Yields

The following table summarizes typical reaction steps, conditions, and yields observed at laboratory scale:

| Reaction Step | Typical Yield (%) | Key Parameters |

|---|---|---|

| Cyclopropane Formation | 45–55 | Diazomethane, 0°C, 12 hours |

| Iodination of Pyrazole | 60–70 | CuI catalyst, DMF, 80°C, 6 hours |

| Amide Coupling | 75–85 | EDCI/HOBt, DCM, Room Temperature, 24 hours |

These yields reflect optimized conditions but may vary depending on reagent purity, scale, and specific laboratory protocols.

Chemical Reactions and Mechanistic Insights

Types of Reactions Involved

- Electrophilic Aromatic Substitution (EAS) : Used for iodination at the 4-position of the pyrazole ring.

- [2+1] Cycloaddition : For cyclopropane ring formation using carbene precursors.

- Amide Bond Formation : Via carbodiimide-mediated coupling reactions.

- Substitution Reactions : The iodine substituent can participate in nucleophilic substitution to generate derivatives.

- Oxidation and Reduction : The compound can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to modify functional groups or remove the iodine atom.

Analytical Characterization Challenges

- Nuclear Magnetic Resonance (NMR) : The cyclopropyl group protons typically resonate between δ 1.2–1.8 ppm, while pyrazole protons appear around δ 7.5–8.5 ppm. Hindered rotation of the cyclopropyl ring may cause integration discrepancies.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ is expected at m/z 336.1, with characteristic isotopic patterns due to iodine (m/z +2).

- X-ray Crystallography : Crystallization may be challenging due to the bulky iodine substituent; slow evaporation methods using tetrahydrofuran (THF)/water mixtures are recommended.

Comparative Analysis with Structural Analogs

Structural analogs include compounds with different alkyl substitutions on the amino group or variations in the pyrazole substituent, such as:

- 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide

- 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanamide

The 4-iodo substituent is notable for its ability to engage in halogen bonding with protein residues (e.g., cysteine or histidine), potentially enhancing biological activity compared to non-halogenated or tert-butyl substituted analogs.

Computational studies using density-functional theory (DFT) indicate that iodine’s polarizability and σ-hole formation contribute to stronger interactions with electron-rich sites in biological targets, a property absent in non-halogenated analogs.

Summary Table of Preparation Methods and Key Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropane Formation | [2+1] Cycloaddition | Diazomethane, 0°C, 12 h | 45–55 | Controlled low temperature critical |

| Pyrazole Iodination | Electrophilic Aromatic Substitution | KI, CuI catalyst, DMF, 80°C, 6 h | 60–70 | CuI catalysis enhances selectivity |

| Amide Coupling | Carbodiimide-Mediated Coupling | EDCI/HOBt, DCM, RT, 24 h | 75–85 | Monitoring by TLC/HPLC recommended |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine substituent or to reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents on the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrazole rings.

Biology: It may be used in the study of enzyme inhibition, as the pyrazole ring is a common motif in many enzyme inhibitors.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole-containing drugs have shown efficacy.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This can lead to changes in cellular pathways and ultimately affect biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs identified include:

3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1340509-75-2)

3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanamide (CAS 1340121-90-5)

N-(5-tert-Butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide (PDB entry: 5RH7)

A comparative analysis is presented in Table 1:

Key Observations :

- Linear alkyl chains (e.g., propyl) may increase flexibility but reduce binding affinity .

- Pyrazole Substituents : The 4-iodo group in the target compound and analogs may participate in halogen bonding with residues like Cys145 or His164 in enzyme active sites, as seen in SARS-CoV-2 Mpro inhibitors . In contrast, the tert-butyl group in 5RH7 enhances hydrophobic interactions but lacks halogen-mediated binding .

Computational Insights into Electronic Properties

Density-functional theory (DFT) and wavefunction analysis (via Multiwfn ) could elucidate electronic differences between analogs:

- Iodine’s polarizability and σ-hole formation might enhance binding to electron-rich regions in proteins, a feature absent in non-halogenated analogs .

Biologische Aktivität

2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom in the pyrazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : CHINO

- Molecular Weight : 320.13 g/mol

- CAS Number : 1343587-73-4

Biological Activity Overview

Research indicates that 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide exhibits significant antimicrobial and antifungal properties, suggesting its potential as a therapeutic agent against various infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to observed biological effects.

Antimicrobial Properties

Studies have demonstrated that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested for its Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating effective antimicrobial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

The compound's efficacy against these pathogens highlights its potential application in treating infections caused by resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The observed MIC values suggest that it could serve as a viable option for antifungal treatments.

The exact mechanism through which 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit certain enzymes or receptors involved in microbial growth and proliferation, thus leading to its antimicrobial effects.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial effects of various pyrazole derivatives, including the iodine-substituted variant. The results indicated that compounds with iodine substitutions generally exhibited enhanced antibacterial properties compared to their bromine or chlorine counterparts. -

In Vitro Evaluation :

In vitro assays demonstrated that the compound effectively inhibited bacterial growth within a specified time frame, showcasing its rapid action mechanism against pathogens. -

Structural Activity Relationship (SAR) :

Research into structural analogs revealed that the presence of the iodine atom significantly alters the reactivity profile and biological efficacy of the compound compared to other halogenated derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodology :

-

Stepwise synthesis : Begin with cyclopropane ring formation via [2+1] cycloaddition using a carbene precursor (e.g., diazomethane derivatives) .

-

Pyrazole functionalization : Introduce the 4-iodo substituent via nucleophilic aromatic substitution (NAS) using KI under catalysis (e.g., CuI in DMF at 80°C) .

-

Propanamide linkage : Couple the cyclopropyl-pyrazole intermediate with a protected amino acid using EDCI/HOBt as coupling agents .

-

Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., ethyl acetate/hexane gradients) to improve yield .

- Data Table :

| Reaction Step | Yield (%) (Lab Scale) | Key Parameters |

|---|---|---|

| Cyclopropane Formation | 45–55 | Diazomethane, 0°C, 12 hr |

| Iodination | 60–70 | CuI, DMF, 80°C, 6 hr |

| Amide Coupling | 75–85 | EDCI/HOBt, DCM, RT, 24 hr |

Q. How should researchers characterize this compound, and what analytical contradictions might arise?

- Analytical Workflow :

- NMR : Expect splitting patterns from the cyclopropyl group (δ 1.2–1.8 ppm) and pyrazole protons (δ 7.5–8.5 ppm). Discrepancies in integration may occur due to hindered rotation of the cyclopropyl ring .

- Mass Spectrometry : Look for [M+H]+ at m/z 336.1 (calculated). Isotopic peaks from iodine (m/z +2) must be accounted for .

- X-ray Crystallography : Challenges in crystal growth due to the bulky iodo group; use slow evaporation with THF/water mixtures .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Assay Design :

- Antimicrobial : MIC testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP-competitive binding) .

Advanced Research Questions

Q. How can structural modifications (e.g., iodo → chloro substitution) alter bioactivity or synthetic feasibility?

- Comparative Analysis :

- Synthetic Impact : Chloro-substituted analogs (e.g., ) require milder conditions (no Cu catalyst) but show lower electrophilicity .

- Bioactivity : Iodo derivatives exhibit enhanced π-stacking in target binding but may reduce solubility (logP increase by ~0.5) .

- Data Table :

| Substituent | Reaction Time (hr) | Solubility (mg/mL) | MIC (S. aureus) (µg/mL) |

|---|---|---|---|

| Iodo | 6 | 0.8 | 12.5 |

| Chloro | 4 | 1.2 | 25.0 |

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to detect restricted rotation in the cyclopropyl group .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP) .

Q. What strategies optimize enantiomeric purity for chiral centers in this compound?

- Chiral Resolution :

- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries during cyclopropane formation .

- Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .

Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The cyclopropane’s strain increases susceptibility to ring-opening under strong bases (e.g., LDA). Use mild Pd-catalyzed couplings (Suzuki-Miyaura) with aryl boronic acids .

Methodological Guidance

Q. What computational tools predict synthetic pathways for novel analogs?

- AI-Driven Platforms :

- Use retrosynthesis tools like Pistachio or Reaxys to propose routes for halogen-substituted derivatives .

- Table : Predicted Feasibility of Routes

| Target Analog | Predicted Yield (%) | Key Limitation |

|---|---|---|

| 4-Bromo analog | 65 | Bromide availability |

| 4-Trifluoromethyl analog | 40 | High catalyst loading |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.